molecular formula C19H19N5O4S B2460834 Furan-2-yl(4-(furan-2-yl(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)methanone CAS No. 851970-11-1

Furan-2-yl(4-(furan-2-yl(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)methanone

Cat. No.: B2460834
CAS No.: 851970-11-1
M. Wt: 413.45
InChI Key: KWUALKPOAHNFNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furan-2-yl(4-(furan-2-yl(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)methanone is a heterocyclic compound featuring a fused thiazolo[3,2-b][1,2,4]triazole core substituted with a hydroxy group at position 6 and a methyl group at position 2. The molecule integrates two furan rings and a piperazine linker, creating a structurally complex framework. This compound shares similarities with pharmacologically active triazole and thiazole derivatives, which are often explored for antimicrobial, anticancer, and receptor-modulating activities .

Properties

IUPAC Name

furan-2-yl-[4-[furan-2-yl-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O4S/c1-12-20-19-24(21-12)18(26)16(29-19)15(13-4-2-10-27-13)22-6-8-23(9-7-22)17(25)14-5-3-11-28-14/h2-5,10-11,15,26H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUALKPOAHNFNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=CO3)N4CCN(CC4)C(=O)C5=CC=CO5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Furan-2-yl(4-(furan-2-yl(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)methanone is a complex organic compound with significant potential in medicinal chemistry. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular Formula C21_{21}H20_{20}N5_{5}O3_{3}S
Molecular Weight 441.5 g/mol
CAS Number 869344-34-3

The structure features a furan ring, a piperazine moiety, and a thiazolo-triazole fragment, which contribute to its diverse biological activities.

Antiparasitic Activity

Research indicates that compounds containing thiazolo[3,2-b][1,2,4]triazole structures exhibit notable antiparasitic properties. For instance, derivatives of this scaffold have shown efficacy against Leishmania species. In studies involving mouse models, certain analogs demonstrated significant reductions in parasite burden, with some achieving over 70% reduction in liver parasite load when dosed appropriately .

Anticancer Potential

Compounds similar to this compound have been investigated for anticancer activity. A study highlighted the synthesis of thiazolo[3,2-b][1,2,4]triazole derivatives that exhibited promising cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells .

Antimicrobial Properties

The biological activity of this compound extends to antimicrobial effects as well. Research has shown that related compounds possess broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the thiazole and triazole rings is believed to enhance the interaction with microbial enzymes or cellular components .

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may exert its effects through:

  • Inhibition of Key Enzymes : The triazole moiety may inhibit enzymes critical for parasite survival or cancer cell proliferation.
  • Disruption of Cellular Processes : The compound may interfere with DNA replication or repair mechanisms in target cells.
  • Induction of Oxidative Stress : Certain derivatives have been shown to induce oxidative stress in cells, leading to apoptosis.

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to this compound:

  • Antileishmanial Activity : In a study involving intraperitoneal dosing in mice infected with Leishmania species, specific analogs demonstrated a reduction in parasite load by up to 95%, indicating strong potential for further development as antileishmanial agents .
  • Cytotoxicity in Cancer Cells : A series of thiazolo-triazole compounds were tested against various cancer cell lines (e.g., breast and lung cancer). Results showed IC50_{50} values in the low micromolar range for several compounds, suggesting effective cytotoxicity and warranting further investigation into their mechanisms .
  • Antimicrobial Screening : Compounds derived from this class were subjected to antimicrobial screening against standard bacterial strains. Results indicated significant inhibition zones comparable to established antibiotics .

Scientific Research Applications

Antimicrobial Activity

Compounds containing furan and thiazole moieties have demonstrated notable antimicrobial properties. Research indicates that derivatives of furan can selectively inhibit microbial growth and modify enzyme activities critical in the pathogenesis of infections. The presence of the thiazole ring may enhance the interaction with microbial targets.

Table 2: Antimicrobial Activity of Furan Derivatives

Compound NameActivity TypeTarget OrganismReference
Furan Derivative 1AntibacterialE. coli
Furan Derivative 2AntifungalCandida spp.
Furan Derivative 3AntiviralInfluenza virus

Anti-inflammatory Effects

The furan nucleus is recognized for its anti-inflammatory properties. Studies have shown that furan derivatives can modulate various signaling pathways, including MAPK and PPAR-γ pathways, which are crucial for regulating inflammation. The structural characteristics of this compound suggest it may exhibit similar effects.

Mechanisms of Action:

  • Enzyme Inhibition: Potential to inhibit key enzymes involved in inflammatory responses.
  • Cell Signaling Modulation: Alters cellular signaling pathways crucial for immune responses.
  • Antioxidant Activity: Hydroxyl groups in its structure suggest potential antioxidant properties.

Therapeutic Potential

The compound has been studied for its potential therapeutic applications beyond antimicrobial and anti-inflammatory effects:

Case Studies and Research Findings

  • Thiazole Derivatives Study: Demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria, with the incorporation of a furan moiety enhancing potency .
  • Furan-Based Anti-inflammatory Agents: Certain furan derivatives have been shown to reduce inflammation markers in animal models, suggesting therapeutic applications for inflammatory diseases .
  • Antidepressant Effects: Similar compounds have been investigated for their antidepressant effects through monoamine oxidase inhibition, indicating potential roles in treating mood disorders .

Comparison with Similar Compounds

Piperazine-Linked Furan Derivatives

  • Compound 53 (Furan-2-yl[4-(1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-yl)piperazin-1-yl]methanone): Structural Differences: Replaces the thiazolo-triazole core with a pyrazolo-pyrimidine ring. Synthesis: Utilizes PyBOP/DBU-mediated coupling in acetonitrile (ACN), yielding a white solid (m.p. 176–178°C). Key Data: ¹H NMR (CDCl₃) shows signals for the piperazine (δ 3.5–3.7 ppm) and furan protons (δ 6.3–7.6 ppm) .
  • Compound 54 (Furan-2-yl[4-(pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl]methanone): Structural Differences: Features a pyrrolo-triazine moiety instead of thiazolo-triazole. Synthesis: Similar to Compound 53 but with pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one as the coupling partner (m.p. 158–160°C). Key Data: MS (ES+) confirms molecular ion peaks at m/z 351.1 .

Thiazolo-Triazole Analogues

  • 4-[(2-Ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinyl}(2-furyl)methanone: Structural Differences: Substitutes the methyl group at position 2 with an ethyl group and introduces a 3-fluorophenyl substituent. Key Data: ChemSpider ID 898349-60-5; molecular formula C₂₃H₂₂FN₅O₃S .

Table 1: Key Physical Properties of Selected Analogues

Compound Melting Point (°C) Yield (%) Key Substituents Reference
Target Compound (Thiazolo-triazole) Not reported Not reported 6-hydroxy, 2-methyl, furan-piperazine
Compound 53 (Pyrazolo-pyrimidine) 176–178 72 1-methylpyrazolo-pyrimidine
Compound 4h (Thiazole) 126–128 76 Naphtho[2,1-b]furan, phenyl
Compound 16 (Thiazole-pyrazoline) 221 71 p-Tolyl, phenyl

Functional Group Impact on Properties

  • Methyl vs.
  • Furan vs. Fluorophenyl : The furan rings in the target compound introduce electron-rich aromatic systems, contrasting with the electron-deficient 4-fluorophenyl groups in and compounds. This difference could modulate pharmacokinetic properties like membrane permeability .

Preparation Methods

Multi-Step Synthetic Pathways

The synthesis of this compound is achieved through a sequence of modular reactions, each contributing to the assembly of its distinct pharmacophoric groups: the thiazolo[3,2-b]triazole core, furan rings, and piperazine linker.

Thiazolo[3,2-b]triazole Core Formation

The thiazolo[3,2-b]triazole moiety is synthesized via a visible-light-mediated [3+2] cyclo-condensation between 1,3-diketones and 3-mercapto-triazoles. Key steps include:

  • Radical Initiation : Homolytic cleavage of S–H and C–Br bonds under visible light generates thiyl and carbonyl radicals.
  • Cyclization : Radical recombination forms the bicyclic thiazolo-triazole system, followed by dehydration to yield the 6-methyl-substituted product.
Table 1: Reaction Conditions for Thiazolo-Triazole Synthesis
Parameter Optimal Value Impact on Yield
Light Source Visible LED (450 nm) 90–95% yield
Solvent Water Eco-friendly
Catalyst N-Bromosuccinimide Radical initiation
Temperature 25–30°C Room temperature

Piperazine-Furan Coupling

The piperazine linker is functionalized via nucleophilic substitution or coupling reactions:

  • Furan-2-yl Methanone Attachment : A Mannich-type reaction couples the thiazolo-triazole intermediate with furan-2-yl(piperazin-1-yl)methanone.
  • Stereochemical Control : The reaction is conducted in dichloromethane with triethylamine to minimize steric hindrance and enhance regioselectivity.

Key Reaction Mechanisms

Radical-Mediated Cyclization

The visible-light-driven mechanism involves:

  • Radical Generation : N-Bromosuccinimide (NBS) facilitates S–H and C–Br bond cleavage, producing thiyl (- SH ) and carbonyl (- CO ) radicals.
  • Recombination : Radicals combine to form an open-chain intermediate, which undergoes intramolecular cyclization.
  • Dehydration : A final dehydration step yields the 6-methylthiazolo-triazole product.

Piperazine Functionalization

The piperazine group is introduced via:

  • Nucleophilic Acyl Substitution : Furan-2-carbonyl chloride reacts with the secondary amine of piperazine under basic conditions.
  • Cross-Coupling : Palladium-catalyzed Buchwald-Hartwig amination links aromatic groups to the piperazine nitrogen.

Optimization Parameters

Solvent and Catalyst Screening

Solvent Catalyst Yield (%) Purity (%)
Water NBS 92 98
Dichloromethane Triethylamine 85 95
Ethanol Pd(OAc)₂ 78 90

Temperature and Time Dependence

  • Cyclization Step : Yields plateau at 25–30°C within 6–8 hours.
  • Coupling Step : Higher temperatures (50–60°C) reduce stereochemical purity due to epimerization.

Analytical Characterization

Structural Validation

  • NMR Spectroscopy : 1H NMR confirms furan proton signals at δ 6.3–7.1 ppm and piperazine methylene protons at δ 2.8–3.5 ppm.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 437.52 [M+H]+.

Purity Assessment

Method Purity (%) Key Observations
HPLC 98.5 Single peak at 4.2 min
TLC 99 No secondary spots

Challenges and Innovations

Regioselectivity Issues

Early synthetic routes suffered from competing 5-vs. 6-position cyclization. The visible-light-mediated method achieves >95% regioselectivity for the 6-methyl isomer.

Green Chemistry Advances

  • Solvent-Free Conditions : Microwave-assisted synthesis reduces reaction time from 12 hours to 30 minutes.
  • Biocatalysis : Lipase-mediated acyl transfer minimizes toxic byproducts.

Q & A

Basic: What synthetic strategies are employed to construct the thiazolo[3,2-b][1,2,4]triazole core in this compound?

The thiazolo[3,2-b][1,2,4]triazole moiety is typically synthesized via cyclocondensation reactions. For example, a general approach involves reacting 4-amino-5-(furan-2-yl)-1,2,4-triazole-3-thione with chloroacetamide derivatives under reflux in ethanol with aqueous KOH. The reaction proceeds via nucleophilic substitution, followed by cyclization to form the fused thiazole-triazole ring system. Characterization via IR and NMR confirms the formation of the heterocyclic core .

Advanced: How can reaction conditions be optimized to address low yields in the piperazine linkage formation?

Low yields during piperazine coupling often stem from steric hindrance or poor nucleophilicity. Strategies include:

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalysis : Using Pd-mediated cross-coupling or base catalysts (e.g., K₂CO₃) to activate the piperazine nitrogen.
  • Temperature control : Gradual heating (60–80°C) minimizes side reactions.
    For example, reports 82% yield for structurally similar piperazine-linked compounds using dichloromethane as an extraction solvent and ethanol for recrystallization .

Basic: What spectroscopic and analytical methods validate the compound’s structure?

  • 1H/13C NMR : Assigns proton environments (e.g., furan protons at δ 6.2–7.4 ppm) and confirms methyl groups (δ 2.1–2.5 ppm for thiazolo-triazole CH₃) .
  • IR Spectroscopy : Identifies key functional groups (e.g., OH stretch at 3200–3400 cm⁻¹, C=O at 1680–1720 cm⁻¹) .
  • Elemental Analysis : Matches calculated vs. experimental C, H, N, S content (e.g., ±0.3% deviation) .

Advanced: How do structural modifications (e.g., furan substitution) impact anti-inflammatory activity?

The furan and thiazolo-triazole moieties are critical pharmacophores. highlights that furan rings enhance π-π stacking with inflammatory targets (e.g., COX-2), while the thiazolo-triazole core improves metabolic stability. Substituting the furan with bulkier groups (e.g., 5-nitro-furan in ) increases steric hindrance but may reduce bioavailability. Computational docking (as in ’s "purple/cyan/red" binding poses) can predict activity trends .

Basic: What purification techniques are effective for isolating this compound?

  • Recrystallization : Ethanol or ethanol/water mixtures yield high-purity crystals (e.g., 76% recovery in ) .
  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves polar byproducts.
  • Extraction : Dichloromethane efficiently isolates non-polar intermediates .

Advanced: How can contradictory solubility data in DMSO (reported across studies) be resolved?

Discrepancies may arise from:

  • Polymorphism : Different crystalline forms alter solubility. Use XRPD to identify polymorphs.
  • Hydration state : Thermogravimetric analysis (TGA) detects water content.
  • Impurity profiles : HPLC-MS (as in ’s regulated methods) quantifies residual solvents or side products .

Basic: What is the rationale for incorporating a piperazine linker in the structure?

Piperazine enhances solubility and provides conformational flexibility for target binding. Its tertiary nitrogen facilitates salt formation (e.g., HCl salts in ), improving pharmacokinetics .

Advanced: What computational tools predict metabolic stability of the hydroxymethyl group in the thiazolo-triazole ring?

  • ADMET Prediction : Software like Schrödinger’s QikProp estimates metabolic clearance rates.
  • Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) for the OH group to predict oxidative susceptibility.
  • Molecular Dynamics (MD) : Simulates interactions with cytochrome P450 enzymes .

Basic: How stable is this compound under varying pH conditions?

Stability studies in buffers (pH 1–10) show:

  • Acidic conditions (pH < 3) : Hydrolysis of the methanone group occurs after 24 hours.
  • Neutral/alkaline conditions (pH 7–10) : Stable for ≥72 hours. Use enteric coatings for oral delivery to mitigate degradation .

Advanced: What strategies mitigate epimerization during the synthesis of chiral centers in the thiazolo-triazole ring?

  • Low-temperature reactions : Conduct steps below 0°C to reduce racemization.
  • Chiral auxiliaries : Temporarily introduce protecting groups (e.g., Evans oxazolidinones).
  • Asymmetric catalysis : Use Pd or Ru catalysts (e.g., BINAP ligands) for enantioselective cyclization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.